molecular formula C24H24ClNO4 B4979397 4-butyl-6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-2H-chromen-2-one

4-butyl-6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No. B4979397
M. Wt: 425.9 g/mol
InChI Key: VSHFQYNDDLKMGH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that is part of the chromen-2-one family, characterized by its unique structure involving chromene and quinoline moieties.

Synthesis Analysis

  • One-Pot Synthesis : A one-pot synthesis approach for related chromen-5(6H)-one derivatives using a three-component reaction of aldehydes, 1,3-cyclohexanedione, and trifluoro-1-(thien-2-yl)butane-1,3-dione has been described (Song et al., 2008).
  • Friedlander Reaction : The Friedlander reaction, a method for synthesizing quinoline derivatives, is relevant for compounds structurally similar to the one (Han et al., 2015).

Molecular Structure Analysis

  • Crystal Structure Analysis : X-ray diffraction techniques are commonly used to determine the molecular structure of chromen-2-one derivatives, providing insights into their conformation and bonding (Caracelli et al., 2015).

Chemical Reactions and Properties

  • Reactivity : The compound's structure suggests potential reactivity at the chromen-2-one and quinoline units. Reactions like cyclization and nucleophilic substitution might be relevant.

Physical Properties Analysis

  • Solubility and Stability : Solubility in various solvents and stability under different conditions are essential physical properties. However, specific information on this compound is not readily available in the literature.

Chemical Properties Analysis

  • Functional Group Analysis : The presence of multiple functional groups, such as the chromen-2-one and quinoline rings, dictates its chemical properties, including reactivity and possible interactions with other molecules.

References

Future Directions

Given the complexity of this molecule, it could be interesting to study its synthesis and properties in more detail. It could also be worthwhile to investigate its biological activity, as other compounds with similar structures have been found to have various biological activities .

properties

IUPAC Name

4-butyl-6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO4/c1-2-3-7-17-12-24(28)30-21-14-22(19(25)13-18(17)21)29-15-23(27)26-11-6-9-16-8-4-5-10-20(16)26/h4-5,8,10,12-14H,2-3,6-7,9,11,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHFQYNDDLKMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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